4-Formyl-2-methoxyphenyl 4-methoxybenzoate

Vue d'ensemble

Description

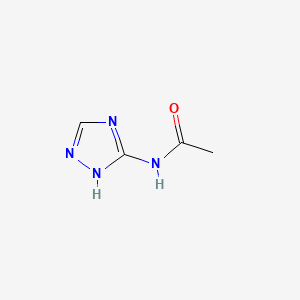

“4-Formyl-2-methoxyphenyl 4-methoxybenzoate” is a chemical compound with the CAS Number: 5420-38-2 . It has a molecular weight of 286.28 . The compound is also known as "Benzoic acid,4-methoxy-, 4-formyl-2-methoxyphenyl ester" .

Molecular Structure Analysis

The IUPAC name for this compound is “4-formyl-2-methoxyphenyl 4-methoxybenzoate” and its InChI Code is "1S/C16H14O5/c1-19-13-6-4-12(5-7-13)16(18)21-14-8-3-11(10-17)9-15(14)20-2/h3-10H,1-2H3" . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The compound should be stored at room temperature .Applications De Recherche Scientifique

Antioxidant Properties

The compound has been used in the synthesis of chitosan-bis (4-formyl-2 methoxy phenyl carbonate) Schiff base nanoparticles, which have shown significant radical scavenging potential . This antioxidant property can be beneficial in various fields such as food preservation, cosmetics, and pharmaceuticals where oxidation processes can lead to product degradation .

Anticancer Properties

Both the compound and its Schiff base nanoparticles with chitosan (C-FMPC-Nps) have demonstrated anticancer properties . The carbonate ester backbone and the moiety present in chitosan-FMPC-nanoparticles undergo hydrolysis at the targeted cancer-causing microenvironment to release vanillin and chitosan, enhancing the anticancer activity .

Drug Delivery Systems

Due to its ability to form nanoparticles with chitosan, the compound can be used in drug delivery systems . The nanoparticles can be designed to target specific cells or tissues, improving the efficiency of drug delivery and reducing side effects .

Synthesis of Other Compounds

The compound can be synthesized using green reagents dimethyl carbonate and vanillin . This method of synthesis can be applied in the production of other similar compounds, contributing to the field of green chemistry .

Material Science

The compound, when incorporated with chitosan, forms nanoparticles that have smooth and spherical morphology . This property can be utilized in material science for the development of new materials with specific characteristics .

Thermal Stability

The thermal stability of the nanoparticles formed with the compound and chitosan has been studied using thermogravimetric analysis . This property is important in various applications where materials are exposed to high temperatures .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely .

Propriétés

IUPAC Name |

(4-formyl-2-methoxyphenyl) 4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-19-13-6-4-12(5-7-13)16(18)21-14-8-3-11(10-17)9-15(14)20-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEHXKUNAGOJDJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40278463 | |

| Record name | 4-formyl-2-methoxyphenyl 4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40278463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Formyl-2-methoxyphenyl 4-methoxybenzoate | |

CAS RN |

5420-38-2 | |

| Record name | Benzoic acid, 4-methoxy-, 4-formyl-2-methoxyphenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5420-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 7501 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005420382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5420-38-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7501 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-formyl-2-methoxyphenyl 4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40278463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(4-Chlorophenyl)ethylidene]malononitrile](/img/structure/B1296182.png)

![2-[(3-Nitro-2-pyridyl)thio]acetic acid](/img/structure/B1296191.png)

![6-Nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1296196.png)